2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Overview
Description
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group, a trifluoromethyl group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the pyrimidine ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the trifluoromethyl group or the morpholine group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the morpholine group can modulate its solubility and bioavailability. The carboxylic acid group may participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar in structure but lacks the morpholine group.
2-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl and pyrimidine core but differ in other substituents.
Uniqueness
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the combination of its trifluoromethyl, morpholine, and carboxylic acid groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)7-6(8(17)18)5-14-9(15-7)16-1-3-19-4-2-16/h5H,1-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOWAMUXJGBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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